REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([O:10]C)[CH:5]=[C:6]([CH:9]=1)[C:7]#[N:8].[Li+].[I-]>N1C(C)=CC(C)=CC=1C>[Cl:1][C:2]1[CH:9]=[C:6]([CH:5]=[C:4]([OH:10])[CH:3]=1)[C:7]#[N:8] |f:1.2|
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Name
|
|
Quantity
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7 g
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Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C#N)C1)OC
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
N1=C(C=C(C=C1C)C)C
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Name
|
|
Quantity
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16.76 g
|
Type
|
reactant
|
Smiles
|
[Li+].[I-]
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Control Type
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UNSPECIFIED
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Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction mixture was heated for 4 h
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Duration
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4 h
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Type
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CUSTOM
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Details
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When R-3b was consumed the reaction
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Type
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TEMPERATURE
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Details
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was cooled to RT
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Type
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CUSTOM
|
Details
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quenched with 10% aqueous HCl
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Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
EXTRACTION
|
Details
|
The EtOAc extract
|
Type
|
DRY_WITH_MATERIAL
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Details
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was dried over (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc/hexane (10:90)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C#N)C=C(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |